

# MOPAC in the Landscape of Semi-Empirical Quantum Chemistry: A Comparative Guide

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For researchers, scientists, and drug development professionals navigating the complex world of computational chemistry, selecting the appropriate software package is a critical decision. This guide provides an objective comparison of the Molecular Orbital Package (MOPAC) with other prominent semi-empirical software packages, supported by experimental data and detailed methodologies.

Semi-empirical quantum mechanical (SQM) methods offer a computationally efficient alternative to ab initio methods, making them particularly valuable for the study of large molecular systems, such as those encountered in drug design and materials science.[1][2] MOPAC, a long-standing and widely used package, has been at the forefront of semi-empirical model development for over four decades.[3][4] This guide will compare MOPAC's performance and features against other notable semi-empirical packages and methods.

### **Overview of MOPAC and Its Core Methods**

MOPAC is a robust software package that implements a variety of semi-empirical quantum chemistry methods based on the Neglect of Diatomic Differential Overlap (NDDO) approximation.[4] Its primary application lies in gas-phase thermochemistry, but modern versions have expanded capabilities for solvated molecules, crystalline solids, and proteins. The most prominent methods within MOPAC are the Parameterized Models (PMx), including PM6 and PM7, which have been developed to succeed earlier methods like AM1 and PM3. A key feature of MOPAC is its MOZYME solver, which enables rapid calculations on systems with thousands of atoms, making it particularly suitable for protein modeling.



## Comparison with Other Semi-Empirical Packages and Methods

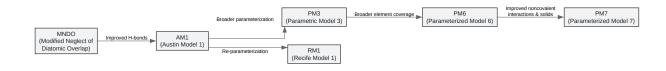
The landscape of semi-empirical quantum chemistry includes a variety of methods and software packages, each with its own strengths and weaknesses. The following sections provide a comparative analysis of MOPAC with its main competitors.

#### NDDO-based Methods: A Shared Foundation

MOPAC's core methods (PMx, AM1, PM3) belong to the NDDO family of semi-empirical methods. Other software packages like Gaussian, GAMESS, and ORCA also implement these and other NDDO-based methods such as RM1 and MNDO.

A key distinction between these methods lies in their parameterization. For instance, AM1 was developed to improve upon MNDO by modifying the core-core repulsion to better describe hydrogen bonds. PM3, in turn, was parameterized to reproduce a larger set of molecular properties compared to AM1. RM1 was later developed as a reparameterization of AM1, showing improved performance for properties like enthalpies of formation and dipole moments.

The following diagram illustrates the developmental relationship between these key NDDO-based methods.



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Fig. 1: Developmental history of key NDDO-based semi-empirical methods.

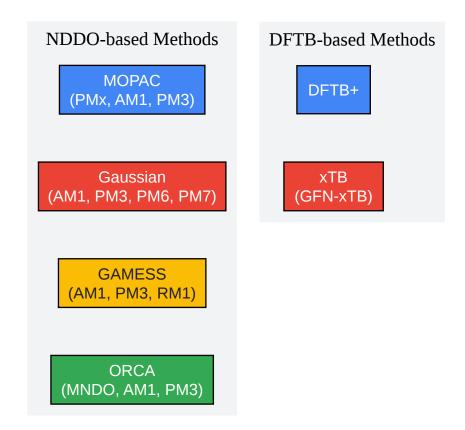
## Density Functional Tight Binding (DFTB) and Extended Tight Binding (xTB)



Distinct from the NDDO-based methods, Density Functional Tight Binding (DFTB) is a semiempirical approach derived from Density Functional Theory (DFT). Implemented in packages like DFTB+ and more recently in the xTB software with the GFN-xTB methods, DFTB offers a different set of approximations and parameterization strategies.

The GFN-xTB methods, particularly GFN2-xTB, have gained popularity due to their broad parameterization across the periodic table and their good performance for geometries, frequencies, and noncovalent interactions.

The following diagram outlines the conceptual separation of these methods.



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**Fig. 2:** Major families of semi-empirical methods and their implementation in common software packages.

### Performance Comparison: Quantitative Data



The accuracy of semi-empirical methods is highly dependent on the system and property of interest. Benchmark studies provide valuable insights into their relative performance.

#### Performance of MOPAC's PM7 and PM6-D3H4 Methods

Within MOPAC, PM7 and PM6-D3H4 are considered the most accurate methods for general use. The table below summarizes their performance for various properties based on data from the MOPAC website.

Property	PM7 (AUE)	PM6-D3H4 (AUE)	Number of Data Points
Standard Heats of Formation (kcal/mol)	8.52	10.39	3145
Bond Lengths (Å)	0.084	0.081	2561
Dipole Moments (Debye)	0.81	0.53	302
Ionization Potential (eV)	0.55	0.50	380
Polarizabilities (α, ų)	0.185	0.250	76
Heats of Formation of Solids (kcal/mol)			
All Solids	15.1	91.8	-
Organic Compounds	6.3	11.4	-
AUE: Average Unsigned Error. Data sourced from the official MOPAC website.			

As the data indicates, PM7 generally shows lower errors for heats of formation, especially for solids, while PM6-D3H4 can be more accurate for geometries and dipole moments.



## Performance in Drug Design Relevant Systems

A benchmark study on systems relevant to computer-aided drug design provides a comparison of various SQM methods. The study utilized a dataset of protein-ligand complexes (PLA15) to evaluate the accuracy of interaction energies.

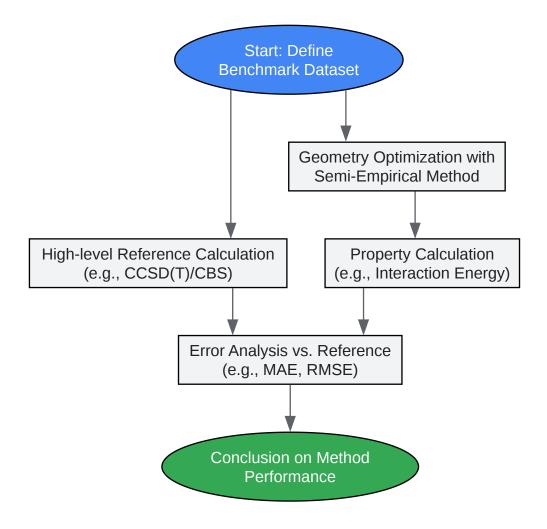
Method	Average Relative Error (%) on PLA15 Dataset	
AM1	55.9	
PM6	31.5	
PM7	-24.1	
PM6-D3H4	-9.4	
DFTB3-D3H4	-11.1	
Data from "Benchmarking of Semiempirical Quantum-Mechanical Methods on Systems Relevant to Computer-Aided Drug Design"		

These results highlight the importance of corrections for noncovalent interactions, with methods like PM6-D3H4 and DFTB3-D3H4 outperforming their uncorrected counterparts.

## Experimental Protocols and Benchmarking Methodologies

The quantitative data presented above is derived from rigorous benchmarking studies. A common workflow for such studies is outlined below.





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Fig. 3: A generalized workflow for benchmarking semi-empirical methods.

### **Key Benchmark Datasets**

Several well-established benchmark datasets are used to evaluate the performance of semiempirical methods:

- PLF547 and PLA15: These datasets are derived from protein-ligand complexes and are specifically designed for assessing the performance of methods in drug design applications.
- S66 and S22: These datasets contain a collection of noncovalent complexes with accurate interaction energies, crucial for evaluating a method's ability to describe intermolecular forces.



 W4-11, GMTKN30, and CE345: These are extensive datasets used for benchmarking general ground-state properties, including atomization energies, reaction energies, and heats of formation.

# Computational Protocol Example: Protein-Ligand Interaction Energy

A typical protocol for calculating protein-ligand interaction energies in a benchmark study involves:

- System Preparation: Starting from a high-resolution crystal structure of a protein-ligand complex, hydrogen atoms are added and the structure is initially optimized using a molecular mechanics force field.
- Reference Calculation: High-accuracy quantum mechanical calculations, often at the CCSD(T)/CBS level, are performed on fragments of the protein active site interacting with the ligand to obtain benchmark interaction energies.
- Semi-Empirical Calculations: The geometries of the full protein-ligand complexes are optimized using the semi-empirical methods being tested.
- Interaction Energy Calculation: The interaction energy is calculated as the difference between the energy of the complex and the sum of the energies of the isolated protein and ligand.
- Error Analysis: The interaction energies calculated with the semi-empirical methods are compared to the high-level reference data to determine the accuracy of each method.

#### Conclusion

MOPAC remains a powerful and relevant tool in the computational chemist's arsenal, particularly for large systems where ab initio methods are computationally prohibitive. Its PM7 and PM6-D3H4 methods offer a good balance of speed and accuracy for a range of applications.

For general thermochemistry, particularly for solid-state systems, PM7 is often the method of choice within MOPAC. For applications where noncovalent interactions are dominant, such as



in drug design, dispersion-corrected methods like PM6-D3H4 or methods from the DFTB/xTB family often provide superior performance.

The choice of a semi-empirical package and method should ultimately be guided by the specific research question, the size of the system, and the properties of interest. Researchers are encouraged to consult recent benchmark studies and consider the strengths and limitations of each method before embarking on their computational investigations.

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